molecular formula C7H11NO B1266632 2-Azabicyclo[2.2.2]octan-3-one CAS No. 3306-69-2

2-Azabicyclo[2.2.2]octan-3-one

Cat. No. B1266632
CAS RN: 3306-69-2
M. Wt: 125.17 g/mol
InChI Key: CZVSOFLNEUYJRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.2]octan-3-one derivatives can involve various strategies, including intramolecular Michael-type additions and reactions starting from simple precursors like 4-piperidinecarboxylic acid through steps like esterification, N-alkylation, and Dieckmann condensation (Gregory et al., 1985). These methodologies highlight the versatility and creativity in organic synthesis routes tailored to constructing complex bicyclic structures.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using a variety of spectroscopic techniques. Studies have detailed the conformational preferences of these molecules, showing that certain derivatives adopt specific chair-envelope conformations, indicating the significance of molecular geometry in understanding their behavior and reactivity (Iriepa et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-Azabicyclo[2.2.2]octan-3-one derivatives are diverse, including their use in synthesizing novel compounds with potential biological activities. For instance, the transformation of bicyclo[2.2.2]octan-2-ones into 2-azabicyclo[3.2.2]nonanes showcases the chemical flexibility and potential for generating bioactive molecules (Seebacher et al., 2005).

Physical Properties Analysis

The physical properties of 2-Azabicyclo[2.2.2]octan-3-one derivatives, such as their conformational states, have been thoroughly investigated through spectroscopic methods. These studies provide insight into the dynamic nature of these compounds in solution and the influence of substituents on their overall shape and stability.

Chemical Properties Analysis

The chemical properties of these bicyclic compounds, including their reactivity patterns and the influence of structural modifications on their biological activities, have been explored. The synthesis and evaluation of a series of 6-substituted 1-azabicyclo[3.2.1]octanes underline the importance of stereochemistry and molecular topology in modulating activity at biological targets (Tamiz et al., 2000).

Scientific Research Applications

1. Drug Discovery

  • Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
  • Method : This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire .
  • Results : The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .

2. Biomass Valorization

  • Application : The valorization of biomass-derived compounds through photochemical transformations .
  • Method : The research focuses on the development of new synthetic methodologies, flow chemistry, biomass valorization, synthesis of bioactive molecules, and total synthesis .
  • Results : The results of this application were not explicitly mentioned in the source .

3. Palladium-Catalyzed Reactions of Aziridines

  • Application : The use of palladium-catalyzed reactions of aziridines .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The results of this application were not explicitly mentioned in the source .

4. Reactivation of Mutant p53 Proteins

  • Application : The compound is used to reactivate the apoptosis-inducing function of mutant p53 proteins .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The results of this application were not explicitly mentioned in the source .

5. Reactivation of Mutant p53 Proteins

  • Application : The compound is used to reactivate the apoptosis-inducing function of mutant p53 proteins .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The results of this application were not explicitly mentioned in the source .

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The 2-Azabicyclo[2.2.2]octan-3-one scaffold has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

2-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-1-3-6(8-7)4-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOFLNEUYJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186718
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
Source EPA DSSTox
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]octan-3-one

CAS RN

3306-69-2
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
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Record name 2-Azabicyclo[2.2.2]octan-3-one
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Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
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Record name 2-azabicyclo[2.2.2]octan-3-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethyl 4-aminocyclohexanecarboxylate (0.6 g, 3.49 mmol), toluene (1 mL) in oil bath (170° C.) was heated for 2-3 h to dryness. After cooling to rt, the reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, 300 mg of the desired product was obtained by column chromatography purification. MS (ESI): 126 (MH+).
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Synthesis routes and methods III

Procedure details

Suspend 5% rhodium/carbon (2 g) in water (50 mL) and add 4-aminobenzoic acid (27.4 g, 200 mmol) and dilute to 200 mL with water. Shake the mixture at 50 psi for 4 days, filter through glass fiber and evaporate the solvent in vacuo to a white solid. Mix the solid with diphenyl ether and heat quickly to reflux for 20 minutes. Cool and partition between hexane and water. Separate the organic phase and wash with water. Combine the aqueous phases, treat with sodium hydrogen carbonate and subject to continuous extraction with methylene chloride overnight. Evaporate the methylene chloride extracts in vacuo to give 3-isoquinuclidone as a white solid.
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2 g
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Synthesis routes and methods IV

Procedure details

cis-4-Aminocyclohexyl carboxylic acid (1.60 g, 11.2 mmol) was heated to 290° C. for 15 min. After completion of the reaction, the reaction mixture was suspended in DCM and filtered. The organic layer was evaporated to dryness to afford 1.20 g (86.3%) of 2-azabicyclo[2.2.2]octan-3-one as an off white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
2-Azabicyclo[2.2.2]octan-3-one

Citations

For This Compound
53
Citations
FJ Villani, CA Ellis - Journal of Medicinal Chemistry, 1966 - ACS Publications
2-Azabicyclo [2.2. 2] octan-3-one (isoquinuclidone), prepared by pyrolysis of cfs-4-aminocyclohexanecarboxylic acid, was reduced in excellent yield to 2-azabicyclo [2.2. 2] octane (…
Number of citations: 4 pubs.acs.org
SJ Law - 1978 - search.proquest.com
I also greatly appreciate the valuable comments and suggestions of the other members of my research advisory committee, Dr. JK Baker, Dr. LW Masten, Dr. CA Panetta, and Dr. IW …
Number of citations: 0 search.proquest.com
HK Hall Jr, A El-Shekeil - The Journal of Organic Chemistry, 1980 - ACS Publications
The first atom-bridged bicyclic urethanes possessing bridgeheadnitrogen have been synthesized and their properties examined briefly. 3-Oxa-l-azabicyclo [3.3. 1] nonan-2-one was …
Number of citations: 14 pubs.acs.org
K Prout, J Fail, S Hernandez-Cassou… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal and molecular structures of the title compounds have been determined by X-ray methods.(I) C2HsN302, M,= 103.08, is monoclinic, with a= 5.302 (1), b= 5.617 (1), c= 15.442 (…
Number of citations: 7 scripts.iucr.org
M Okada, H Sumitomo, T Sassa, M Takai… - …, 1990 - ACS Publications
A new bicyclic lactam, 2-oxa-6-azabicyclo [2.2. 2] octan-5-one (2, 6-BOL), was synthesized start-ing from acrolein and dimethyl malonate through a six-step reaction sequence. The …
Number of citations: 10 pubs.acs.org
RF Borne, CR Clark, JM Holbrook - Journal of Medicinal …, 1973 - ACS Publications
The importance of conformational factors in the production of local anesthesia by the p-aminobenzoate esters, particularly procaine, was examined through the synthesis of the p-…
Number of citations: 37 pubs.acs.org
HL Ammon, PH Mazzocchi, L Liu… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal structures of the title lactams have been determined with three-dimensional, Mo Ka diffractom-eter data. The structures were solved with direct methods and refined with full-…
Number of citations: 2 scripts.iucr.org
WM Pearlman - Organic Syntheses, 2003 - Wiley Online Library
Isoquinuclidone catalyst: 2 g. of 10% rhodium‐0.1% palladium on carbon intermediate: cis‐and trans‐4‐aminocyclohexanecarboxylic acid product: 3‐isoquinuclidone
Number of citations: 0 onlinelibrary.wiley.com
CN áO'Callaghan, T Brian H áMcMurry - Journal of the Chemical …, 1993 - pubs.rsc.org
The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide is not confined to a 1 : 1 reaction [which results in formation of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one]. The reaction …
Number of citations: 7 pubs.rsc.org
DR Battiste - 1974 - search.proquest.com
CONFORMATIONAL PREFERENCES IN SOME BICYCLIC, TRICYCLIC, AND RELATED ACYCLIC N-NITROSAMINES. CONFORMATIONAL PREFERENCES IN SOME BICYCLIC, …
Number of citations: 4 search.proquest.com

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